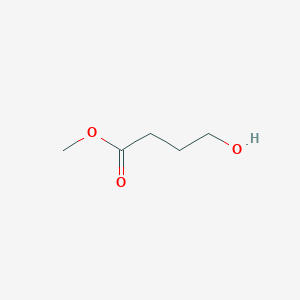

Methyl 4-hydroxybutanoate

Übersicht

Beschreibung

Synthesis Analysis

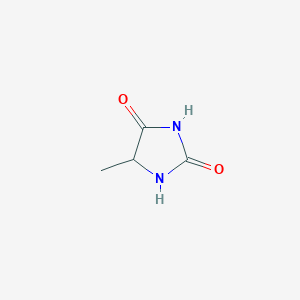

The synthesis of Methyl 4-hydroxybutanoate and its derivatives involves several methods, including three-component reactions, enzymatic synthesis, and ring-opening reactions. For instance, Gein et al. (2010) explored the reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate, leading to various hydroxy-pyrrol-2-ones (Gein, Kasimova, Aliev, & Vakhrin, 2010). Similarly, Smirnov et al. (2007) suggested a two-step enzymatic synthesis process for 4-hydroxyisoleucine, demonstrating the potential for biosynthesis (Smirnov, Samsonova, Novikova, Matrosov, Rushkevich, Kodera, Ogawa, Yamanaka, & Shimizu, 2007).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybutanoate and related compounds has been elucidated through various analytical techniques. For example, the structure of some reaction products was confirmed via X-ray analysis, providing insight into the molecular configuration of these compounds (Gein et al., 2010).

Chemical Reactions and Properties

Studies have explored the chemical reactions involving Methyl 4-hydroxybutanoate, including its role in intramolecular Prins cyclisations and reactions with hydrogen and hydroxyl radicals. Elsworth and Willis (2008) highlighted its utility in synthesizing bicyclic oxygen heterocycles (Elsworth & Willis, 2008). Additionally, Zhang, Chen, and Zhang (2015) investigated the kinetics of its reactions with radicals, contributing to the understanding of its chemical behavior (Zhang, Chen, & Zhang, 2015).

Wissenschaftliche Forschungsanwendungen

Kikukawa et al. (1987) demonstrated a method for producing optically pure 3-hydroxybutanoic acid and its homologues, which are valuable in the synthesis of complex molecules, through hydrogenation of methyl 3-oxoalkanoate and preferential crystallization (Kikukawa et al., 1987).

Griesbeck and Seebach (1987) discussed the conversion of (R)-3-hydroxybutanoic acid to its (S)-enantiomer and its lactone, which has implications in producing enantiomerically pure derivatives from the biopolymer PHB (Griesbeck & Seebach, 1987).

Chiba, Nagatsuma, and Nakai (1984) found a facile entry to 3-(1-hydroxyethyl)-2-azetidinones from methyl (R)-3-hydroxybutanoate, which is significant for the synthesis of complex molecules (Chiba et al., 1984).

Denmark and Ahmad (2007) described a method for converting terminal epoxides to methyl 3-hydroxybutanoate under mild conditions, achieving high yields without epimerization at the secondary stereocenter (Denmark & Ahmad, 2007).

Chikashita, Ohkawa, and Itoh (1989) discovered that raw yeast effectively reduces methyl 4-(1,3-dithian-2-yl)-3-oxobutanoate to chiral 4-(1,3-dithian-2-yl)-3-hydroxybutanoates, which is crucial for asymmetric synthesis (Chikashita et al., 1989).

Sánchez, Quijano, and Notario (2004) studied the thermolysis reaction of methyl-hydroxycarboxylates in the gas phase, which involves a six-membered cyclic transition state, significant for understanding reaction mechanisms in organic chemistry (Sánchez et al., 2004).

Kawai, Hida, Dao, and Ohno (1998) utilized the enzyme from baker's yeast to synthesize β-hydroxy esters with three consecutive chiral centers, demonstrating excellent stereoselectivity in the synthesis of methyl 2-alkyl-3-hydroxybutanoate (Kawai et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Eigenschaften

IUPAC Name |

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

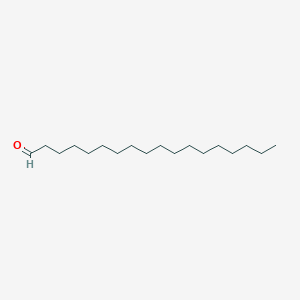

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxybutanoate | |

CAS RN |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

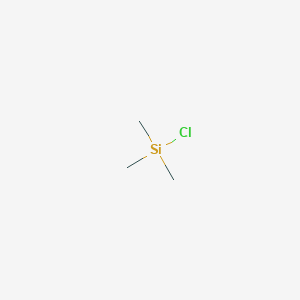

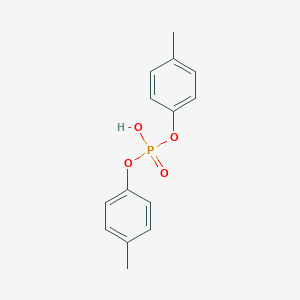

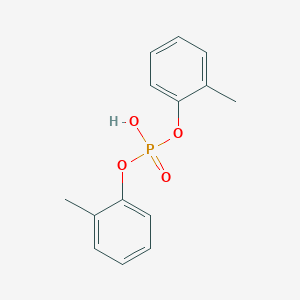

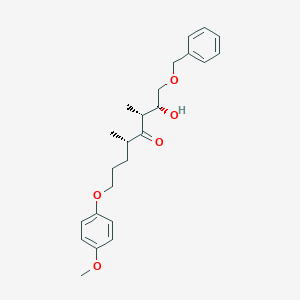

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)